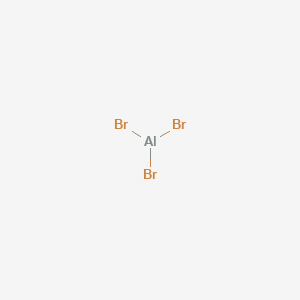

Bromure d'aluminium

Vue d'ensemble

Description

Aluminum bromide, solution appears as a light-yellow colored liquid. Very corrosive to skin, eyes and mucous membranes. Used to make other chemical substances.

Aluminum bromide, anhydrous appears as a white to yellowish-red, lumpy solid with a pungent odor.

Applications De Recherche Scientifique

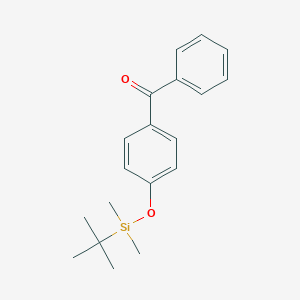

Catalyseur dans l'alkylation de Friedel-Crafts

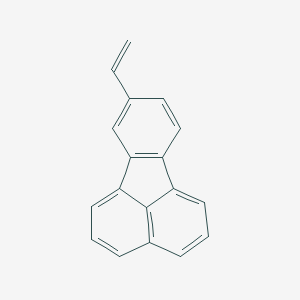

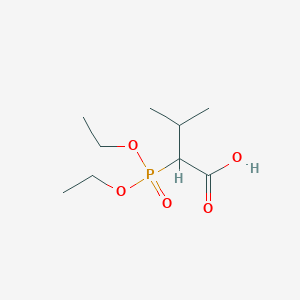

Bromure d'aluminium: est largement utilisé comme catalyseur dans la réaction d'alkylation de Friedel-Crafts . Cette réaction est fondamentale en chimie organique pour la synthèse de molécules complexes. AlBr₃ active les halogénoalcanes, facilitant la formation de carbocations, qui réagissent ensuite avec les composés aromatiques pour former des aromatiques alkylés. Ce processus est crucial pour la production de produits pharmaceutiques, d'agrochimiques et de polymères.

Sondage de l'acidité de surface en catalyse

Les chercheurs ont exploré l'acidité de surface des catalyseurs de this compound supportés . En greffant AlBr₃ sur de la silice mésoporeuse, les scientifiques peuvent créer des catalyseurs acido-solides qui présentent des avantages tels que des déchets minimaux et une facilité de séparation des produits. Ces catalyseurs sont caractérisés par des techniques comme la désorption programmée en température de NH₃ et la spectroscopie infrarouge à transformée de Fourier en réflexion diffuse, fournissant des informations sur leurs sites acides et leur stabilité thermique.

Électrodéposition de l'aluminium

AlBr₃ sert d'électrolyte pour l'électrodéposition de l'aluminium à partir de solutions non aqueuses . Cette application est importante pour la production de revêtements en aluminium, qui sont essentiels pour la résistance à la corrosion, la conductivité électrique et la gestion thermique. Le processus permet le dépôt d'aluminium pur et cristallin à température ambiante, offrant une méthode plus simple par rapport aux techniques traditionnelles.

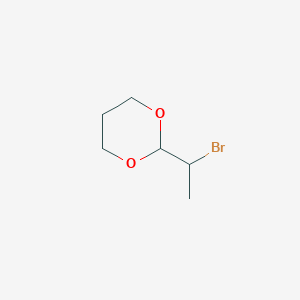

Réactions favorisées par les acides de Lewis

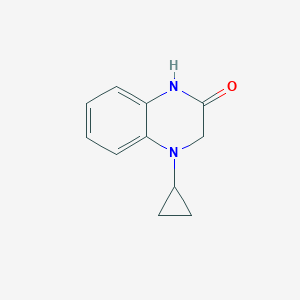

En tant qu'acide de Lewis fort, le this compound est utilisé dans diverses réactions favorisées par les acides de Lewis . Celles-ci comprennent les ouvertures de cycle d'époxyde et la décomplexation des diènes des carbonyles de fer. Ces réactions sont essentielles pour la synthèse d'époxydes et de diènes, qui sont des intermédiaires précieux dans la synthèse organique.

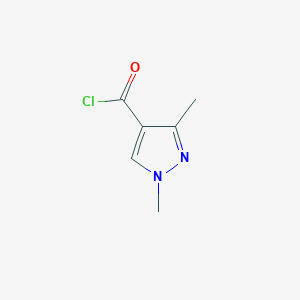

Réactions de bromation

En synthèse organique, AlBr₃ est utilisé pour les réactions de bromation . Il facilite l'addition du brome aux composés organiques, ce qui est une étape essentielle dans la synthèse de molécules organiques bromées. Ces molécules ont des applications allant des retardateurs de flamme aux composés médicinaux.

Réactions d'isomérisation

AlBr₃ est également utilisé dans les réactions d'isomérisation . Il catalyse le réarrangement des molécules pour former des isomères avec des configurations structurales différentes. Ceci est particulièrement utile dans l'industrie pétrochimique, où l'isomérisation contribue à améliorer l'indice d'octane de l'essence.

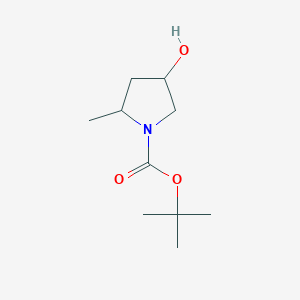

Préparation de catalyseurs acido-solides

Le this compound est essentiel à la préparation de catalyseurs acido-solides . Ces catalyseurs sont avantageux par rapport à leurs homologues liquides en raison de leur réutilisabilité et de leur impact environnemental réduit. Ils sont utilisés dans une variété de réactions catalysées par des acides, telles que l'isomérisation et la polymérisation d'hydrocarbures.

Recherche en stockage et conversion d'énergie

Le rôle de AlBr₃ dans le stockage et la conversion d'énergie est un domaine d'étude émergent . Son application dans le processus d'électrodéposition est particulièrement pertinente pour améliorer les efficacités des batteries et autres dispositifs de conversion d'énergie. Ceci s'aligne sur la poussée mondiale vers des solutions énergétiques durables.

Mécanisme D'action

Target of Action

Aluminum bromide is a chemical compound with the empirical formula AlBrₓ. The most common form of aluminum bromide is aluminum tribromide . It primarily targets other elements and compounds during chemical reactions .

Mode of Action

Aluminum bromide interacts with its targets through chemical reactions. For instance, when aluminum bromide reacts with chlorine, it undergoes a single replacement reaction to yield aluminum chloride and bromine . In another example, the species aluminum monobromide forms from the reaction of HBr with Al metal at high temperature .

Biochemical Pathways

It is primarily used in chemical reactions outside of biological systems .

Pharmacokinetics

It is known that aluminum bromide is a colorless, sublimable hygroscopic solid

Result of Action

The result of aluminum bromide’s action depends on the specific reaction it is involved in. For example, in the reaction with chlorine, the result is the formation of aluminum chloride and bromine . In the reaction with HBr at high temperature, the result is the formation of aluminum monobromide .

Action Environment

The action of aluminum bromide is influenced by environmental factors such as temperature and the presence of other chemicals. For example, the dimeric form of aluminum tribromide (Al₂Br₆) predominates in the solid state, in solutions in noncoordinating solvents, in the melt, and in the gas phase. Only at high temperatures do these dimers break up into monomers . Additionally, the reaction of aluminum bromide with chlorine or HBr would require the presence of these chemicals in the environment .

Safety and Hazards

Aluminum Bromide is a HIGHLY CORROSIVE CHEMICAL and contact can severely irritate and burn the skin and eyes with possible eye damage . Breathing Aluminum Bromide can irritate the nose, throat, and lungs causing coughing, wheezing and/or shortness of breath . Therefore, it should be handled in a controlled environment with appropriate safety measures .

Orientations Futures

Propriétés

IUPAC Name |

tribromoalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3BrH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLAYKMGZDUDLQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlBr3 | |

| Record name | ALUMINUM BROMIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/53 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | aluminium tribromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_tribromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aluminum bromide, anhydrous appears as a white to yellowish-red, lumpy solid with a pungent odor., Whitish-yellow to yellowish-red crystals or lumps with a pungent odor; Deliquescent; Fumes in moist air; [CAMEO] | |

| Record name | ALUMINUM BROMIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/53 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255 °C | |

| Record name | ALUMINUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

It is similar to anhydrous AlCl3 but is more reactive and more sol in organic media. ... Fumes strongly in air; combines with water with violence., Sol in many organic solvents such as benzene, nitrobenzene, toluene, xylene, simple hydrocarbons, Sol in ether | |

| Record name | ALUMINUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.2 | |

| Record name | ALUMINUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mm Hg at 81.3 °C | |

| Record name | ALUMINUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White-yellowish monoclinic crystals, White to yellowish-red lumps | |

CAS No. |

7727-15-3 | |

| Record name | ALUMINUM BROMIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/53 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7727-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALUMINUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aluminum bromide (AlBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

97.5 °C | |

| Record name | ALUMINUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)